9,11-Anhydro-12-hydroxy Fusidic Acid

Description

Properties

IUPAC Name |

(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCBWOTZOGLGKD-IWGYCJSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 9,11-Anhydro-12-hydroxy Fusidic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure of 9,11-Anhydro-12-hydroxy Fusidic Acid, a derivative of the well-known antibiotic, fusidic acid. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its structural elucidation, potential synthesis, and analytical characterization.

Introduction: The Fusidane Core and its Derivatives

Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[1][2] Its unique steroidal structure, belonging to the fusidane class of tetracyclic triterpenoids, has been a subject of extensive research for the development of new therapeutic agents.[3][4][5] Modifications of the fusidic acid scaffold can lead to derivatives with altered biological activities, improved resistance profiles, or different pharmacokinetic properties. This compound is one such derivative, characterized by specific structural modifications to the core fusidane skeleton.

The Molecular Architecture of this compound

The structure of this compound is best understood by dissecting its name, which signifies three key alterations from the parent fusidic acid molecule:

-

9,11-Anhydro: This indicates the removal of a water molecule involving the hydroxyl group at position 11 and a hydrogen atom at position 9, resulting in the formation of a double bond between carbons 9 and 11.

-

12-hydroxy: This signifies the introduction of a hydroxyl (-OH) group at the 12th carbon position of the steroid nucleus.

-

Fusidic Acid: This denotes the retention of the core fusidane skeleton and the characteristic C-17 side chain.

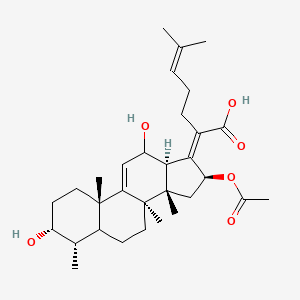

The resulting molecular formula for this compound is C₃₁H₄₆O₆, with a molecular weight of approximately 514.71 g/mol .

Deduced Chemical Structure

Caption: Deduced 2D structure of this compound.

Stereochemistry

The stereochemistry of this compound is expected to be inherited from the parent fusidic acid molecule, which has a complex and well-defined stereochemical arrangement. Maintaining the stereocenters is crucial for its biological activity.

Spectroscopic and Analytical Characterization

While specific experimental data for this compound is scarce, we can predict its characteristic spectroscopic features based on the analysis of fusidic acid and its known derivatives.[6][7][8]

Mass Spectrometry (MS)

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the compound is expected to show a prominent [M+H]⁺ ion at m/z 515.3372 and/or an [M+Na]⁺ ion at m/z 537.3192, corresponding to the molecular formula C₃₁H₄₇O₆⁺ and C₃₁H₄₆O₆Na⁺, respectively.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the acetate group (CH₃COOH, 60 Da) from the C-16 position and the loss of water (H₂O, 18 Da) from the hydroxyl groups. Cleavage of the C-17 side chain is also a probable fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would be the most definitive methods for structural confirmation.

-

¹H NMR:

-

The absence of the characteristic proton signal for the C-11 hydroxyl group of fusidic acid.

-

The appearance of a new olefinic proton signal in the region of the 9,11-double bond.

-

A downfield shift of the proton at C-12 due to the presence of the new hydroxyl group.

-

The characteristic signals for the fusidic acid side chain, including the vinyl proton and methyl groups, would be largely preserved.

-

-

¹³C NMR:

-

The disappearance of the carbon signal corresponding to C-11 bearing a hydroxyl group.

-

The appearance of two new sp² carbon signals for the 9,11-double bond.

-

A significant downfield shift for the C-12 carbon signal due to the attached hydroxyl group.

-

Other carbon signals of the fusidane skeleton would show minor shifts compared to fusidic acid due to the electronic and conformational changes induced by the new double bond and hydroxyl group.

-

| Predicted Key Spectroscopic Data | |

| Technique | Expected Observations |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 515.3372 |

| ¹H NMR | Absence of C-11 OH proton, new olefinic proton signal, downfield shift of C-12 proton. |

| ¹³C NMR | Two new sp² carbon signals (C-9 and C-11), downfield shift of C-12 carbon signal. |

Potential Synthesis and Formation

This compound is likely formed as a degradation product of fusidic acid under specific conditions or can be synthesized through targeted chemical modifications.

Formation as a Degradation Product

Fusidic acid is known to be susceptible to degradation under acidic, basic, and photolytic stress conditions.[9] The formation of the 9,11-anhydro structure is a common acid-catalyzed dehydration reaction of the 11-hydroxy group. The introduction of a 12-hydroxy group might occur through oxidative processes.

Caption: Potential degradation pathways to this compound.

Synthetic Approach

A plausible synthetic route would involve the selective dehydration of a 12-hydroxy fusidic acid precursor.

Experimental Protocol: Hypothetical Synthesis

-

Starting Material: 12-hydroxy Fusidic Acid (requires separate synthesis or isolation).

-

Dehydration Reaction:

-

Dissolve the starting material in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a mild dehydrating agent (e.g., Martin's sulfurane or Burgess reagent) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Quench the reaction with a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality behind Experimental Choices:

-

Mild Dehydrating Agent: The use of a mild and selective dehydrating agent is crucial to avoid unwanted side reactions and rearrangements in the complex fusidane skeleton.

-

Aprotic Solvent: An aprotic solvent is chosen to prevent interference with the dehydration reaction.

-

Chromatographic Purification: Due to the potential for side products, chromatographic purification is essential to isolate the target compound with high purity.

Conclusion and Future Perspectives

This compound represents an interesting structural analog of fusidic acid. While detailed biological and pharmacological data are not yet available, its unique structural features warrant further investigation. The methodologies and analytical predictions outlined in this guide provide a solid framework for researchers and drug development professionals to synthesize, isolate, and characterize this compound. Future studies should focus on confirming its structure through rigorous spectroscopic analysis and evaluating its antimicrobial activity and potential therapeutic applications. This exploration could unveil novel structure-activity relationships within the fusidane class of antibiotics, contributing to the ongoing search for new and effective antimicrobial agents.

References

-

Marian, E., Tita, B., Duteanu, N., & Micle, O. (n.d.). Chemical structure of fusidic acid. ResearchGate. Retrieved from [Link]

-

Ghosh, A. (n.d.). Chemical structure of fusidic acid. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 9,11-Anhydro Fusidic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- El-Sayed, M. T., Mohamed, T. A., & El-Azzouny, A. A. (2018).

-

ResearchGate. (n.d.). 13C-NMR data of fusidic acid and the isolated metabolites. δC ppm. Retrieved from [Link]

- Chavez, M. G., Garcia, A., Lee, H. Y., Lau, G. W., Parker, E. N., Komnick, K. E., ... & Hergenrother, P. J. (2021). Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile. ACS infectious diseases, 7(2), 493–505.

- Kaur, K., Singh, P., O'Neill, E., & Kumar, V. (2018). Synthesis of fusidic acid bioisosteres as antiplasmodial agents and molecular docking studies in the binding site of elongation factor-G. MedChemComm, 9(10), 1645–1650.

- Li, J., Li, G., Zhang, Y., Wang, Y., Li, Y., & Chen, Y. (2022).

- Wang, F., An, F.-L., Wang, Y.-F., & Li, Z.-R. (2021). Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. Frontiers in Pharmacology, 12, 738053.

-

PubChem. (n.d.). Fusidic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 9,11-ANHYDROFUSIDIC ACID. Retrieved from [Link]

-

NP-MRD. (n.d.). Showing NP-Card for fusidic acid (NP0266354). Retrieved from [Link]

- Krzek, J., Hubicka, U., Szczepan, J., Kwiecien, A., & Rzeszutko, W. (2007). Simultaneous Determination of Fusidic Acid, m‐ and p‐Hydroxybenzoates and Butylhydroxyanisole by TLC with Densitometric Detection in UV.

- Curbete, M. M., & Salgado, H. R. N. (2016). Stability-indicating RP-LC method for quantification of fusidic acid in cream. Brazilian Journal of Pharmaceutical Sciences, 52(2), 447-455.

-

Wikipedia. (n.d.). Fusidic acid. Retrieved from [Link]

- Herjuno, B., & Yulinah, E. (2022). The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents. International Journal of General Medicine, 15, 5463–5476.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of fusidic acid bioisosteres as antiplasmodial agents and molecular docking studies in the binding site of elongation factor-G - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 9,11-Anhydro Fusidic Acid | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Biosynthetic Origin of 9,11-Anhydro-12-hydroxy Fusidic Acid

[1]

Executive Summary

This compound is a critical secondary metabolite and degradation product of Fusidic Acid (FA).[1][2] It is structurally characterized by the elimination of the 11

While primarily isolated as a fermentation byproduct from Fusidium coccineum, the isolation yield is often insufficient for analytical reference standards. Therefore, a semisynthetic strategy starting from Fusidic Acid is the preferred route for generating milligram-to-gram quantities.[1] This guide outlines the specific chemical workflow to access this molecule, ensuring high structural fidelity.

| Compound Attribute | Details |

| Common Name | This compound |

| CAS Number | 74048-44-5 |

| Molecular Formula | |

| Molecular Weight | 514.70 g/mol |

| Core Scaffold | 29-nor protostane triterpene (Fusidane) |

| Key Structural Features |

Biosynthetic Context & Origin

Understanding the natural origin of this compound is essential for distinguishing between metabolic byproducts and chemical degradation artifacts during stability testing.

In the fermentation of Fusidium coccineum, Fusidic Acid is the end product of a pathway starting from squalene. The 9,11-anhydro-12-hydroxy derivative arises via a late-stage divergence:

-

Enzymatic/Chemical Dehydration: The 11

-OH of Fusidic Acid is labile.[1] Dehydration occurs either enzymatically or via acid-catalyzed elimination in the fermentation broth, yielding 9,11-Anhydrofusidic Acid (Impurity L).[1] -

Allylic Hydroxylation: Non-specific P450 monooxygenases or abiotic oxidation processes hydroxylate the C-12 position (allylic to the new double bond) to form the target compound.[1]

Diagram 1: Biosynthetic Relationship

Caption: Divergence of the 9,11-anhydro-12-hydroxy metabolite from the main Fusidic Acid biosynthetic pathway.[1]

Semisynthetic Pathway (Protocol)

For the preparation of reference standards, reliance on fermentation isolation is inefficient.[1] The following two-step semisynthetic protocol provides a robust method to convert Fusidic Acid into the target 9,11-anhydro-12-hydroxy derivative.

Reaction Scheme Overview

-

Step 1: Regioselective Dehydration of Fusidic Acid to 9,11-Anhydrofusidic Acid.[1]

-

Step 2: Allylic Oxidation using Selenium Dioxide (

) to introduce the 12-hydroxyl group.[1]

Diagram 2: Chemical Synthesis Workflow

Caption: Semisynthetic route transforming Fusidic Acid to the 12-hydroxy derivative via 9,11-elimination.[1]

Detailed Experimental Protocols

Step 1: Dehydration to 9,11-Anhydrofusidic Acid

This step exploits the lability of the 11

-

Reagents: Fusidic Acid (1.0 eq), Phosphorus Oxychloride (

, 1.5 eq), Pyridine (Solvent/Base).[1] -

Procedure:

-

Dissolve Fusidic Acid (e.g., 1.0 g) in anhydrous Pyridine (10 mL) under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add

dropwise over 15 minutes to control the exotherm. -

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or HPLC for the disappearance of Fusidic Acid.

-

Quench: Pour the reaction mixture slowly into ice-cold water/brine.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove pyridine), saturated

, and brine.[1] -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate 9,11-Anhydrofusidic Acid (Yield: ~70-80%).

-

Step 2: Allylic Hydroxylation at C-12

The

-

Reagents: 9,11-Anhydrofusidic Acid (1.0 eq), Selenium Dioxide (

, 1.1 eq), 1,4-Dioxane (Solvent), Water (trace).[1] -

Procedure:

-

Dissolve 9,11-Anhydrofusidic Acid (e.g., 500 mg) in 1,4-Dioxane (10 mL). Add a minimal amount of water (0.5 mL) to facilitate the reaction.[1]

-

Add

in a single portion. -

Heat the mixture to 50–60°C. Note: Avoid reflux if possible to prevent over-oxidation to the ketone.

-

Monitor closely by HPLC.[3] The product (12-OH) is more polar than the starting material.[1]

-

Workup: Filter through a pad of Celite to remove selenium residues (Caution: Selenium is toxic).[1] Wash the pad with EtOAc.

-

Concentrate the filtrate.

-

Purification: Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid) is recommended to separate the 12-hydroxy product from unreacted starting material and 12-keto byproducts.[1]

-

Analytical Characterization & Validation

To validate the identity of the synthesized reference standard, the following analytical markers must be confirmed.

Key Analytical Data Points

| Technique | Expected Signal / Observation | Structural Insight |

| HPLC-UV | Shift in Retention Time (RT) | The Target is more polar than 9,11-Anhydrofusidic acid due to the added -OH.[1] |

| MS (ESI+) | Molecular weight confirmation ( | |

| 1H NMR | Loss of H-11 signal | Confirms dehydration ( |

| 1H NMR | New signal at | Diagnostic for H-12 (proton attached to C-12 OH).[1] |

| 13C NMR | Olefinic carbons (C9, C11) | Appearance of quaternary C9 and methine C11 signals. |

Quality Control (Self-Validating System)

-

Mass Balance Check: Ensure the sum of impurities (12-keto, unreacted anhydro) and target equals >95% of mass recovery.

-

NOESY Experiments: Perform 2D NOESY NMR to confirm the stereochemistry of the 12-hydroxyl group (typically 12

if guided by the 13

Safety & Handling (Field Insights)

-

Selenium Toxicity:

and organoselenium byproducts are highly toxic. All work must be performed in a fume hood. Waste must be segregated as "Selenium Waste." -

Stability: The

system conjugated with the 12-OH can be sensitive to acid.[1] Store the final reference standard at -20°C in an inert atmosphere (Argon). -

Impurity Profiling: This compound is often designated as a specific impurity in pharmacopoeial monographs (e.g., related to Impurity L).[1] Ensure cross-referencing with EP/BP/USP standards if used for regulatory filing.[1]

References

-

Old fusidane-type antibiotics for new challenges: Chemistry and biology. Chinese Journal of Natural Medicines, 2022.[1] Link

-

Protostane and Fusidane Triterpenes: A Mini-Review. Molecules, 2013. Link

-

Isolation and characterization of African marine natural products. University of Cape Town Research Repository. Link

-

This compound Product Record. ChemicalBook. Link

-

Preparation of delta9(11)-anhydro steroids. US Patent 2946811A.[1][4] Link

Mechanism of Action of Fusidic Acid and Its Analogues: A Technical Guide

Executive Summary

Fusidic acid (FA) is a steroid-like antibiotic that functions as a "molecular doorstop," locking Elongation Factor G (EF-G) onto the ribosome in a post-translocational state.[1][2] Unlike aminoglycosides that induce mistranslation, or tetracyclines that block tRNA binding, FA freezes the translational machinery after GTP hydrolysis but before the release of EF-G. This unique mechanism has preserved its clinical utility against Methicillin-Resistant Staphylococcus aureus (MRSA) for decades, primarily due to the high fitness cost associated with resistance mutations in the essential fusA gene.

This guide details the structural kinetics of this interaction, the specific role of the C-21 carboxylate in anchoring the drug, and the "crowbar" mechanism utilized by the FusB resistance protein.

Molecular Mechanism of Action[3]

The "Doorstop" Mechanism

Protein synthesis requires the ribosome to cycle through distinct conformational states. EF-G catalyzes the translocation of tRNA from the A-site to the P-site.

-

Binding: EF-G bound to GTP enters the ribosome.[3]

-

Hydrolysis: GTP is hydrolyzed to GDP, providing energy for translocation.

-

Translocation: The mRNA-tRNA complex moves; the ribosome enters a "locked" post-translocational state.

-

Release: EF-G undergoes a conformational change (release of inorganic phosphate, Pi) and dissociates, allowing the next aminoacyl-tRNA to enter.

Fusidic Acid Intervention: FA binds to EF-G only when it is on the ribosome and only after GTP hydrolysis. It stabilizes the EF-G·GDP·Ribosome complex, preventing the conformational relaxation required for EF-G release.

-

Binding Pocket: FA lodges in a hydrophobic pocket formed at the interface of EF-G domains I, II, and III.

-

Thermodynamic Trap: The drug increases the affinity of EF-G-GDP for the ribosome by approximately 2-3 orders of magnitude, effectively stalling the ribosome.

Visualization of the Blockage

The following diagram illustrates the specific arrest point within the elongation cycle.

Caption: The Ribosome Elongation Cycle. Fusidic acid (Red path) intercepts the transient post-translocational complex, preventing EF-G release and halting protein synthesis.[3]

Structural Biology & Binding Kinetics

The Binding Interface

Structural studies (X-ray crystallography of T. thermophilus 70S-EF-G-FA) reveal that FA does not bind to the ribosome directly but rather to a conformation of EF-G induced by the ribosome.

-

Key Residues (E. coli/T. thermophilus numbering):

-

Phe-95 (Domain I): Provides critical hydrophobic stacking.

-

His-457 & Leu-461 (Domain III): Common sites for resistance mutations (S. aureus numbering).

-

Arg-472: Forms a salt bridge with the C-21 carboxyl group of FA.

-

-

Conformational Lock: FA acts as a wedge, preventing the rotation of Domain III relative to Domains I/II, which is mechanically necessary for EF-G to disengage from the sarcin-ricin loop of the 23S rRNA.

Quantitative Data: Potency & Kinetics

The following table summarizes kinetic parameters and potency across key fusidanes.

| Parameter | Fusidic Acid (FA) | Helvolic Acid | Cephalosporin P1 |

| Primary Target | EF-G (Post-translocation) | EF-G (Post-translocation) | EF-G (Post-translocation) |

| MIC (S. aureus) | 0.06 – 0.12 µg/mL | ~25 – 50 µg/mL | ~8 µg/mL |

| IC50 (In Vitro Translation) | ~1.0 µM | > 50 µM | ~10 µM |

| Ki (GTPase Inhibition) | ~9 µM | High (Weak binding) | Moderate |

| Key Structural Difference | C-21 Carboxyl + Acetoxy C-16 | Lack of C-21 Carboxyl | Acetoxy C-7 (vs C-16) |

Note: The drastic drop in potency for Helvolic Acid highlights the absolute necessity of the C-21 carboxyl group for high-affinity binding (likely due to the salt bridge with Arg-472).

Mechanisms of Resistance[1][5][6]

Target Alteration (fusA)

Mutations in the fusA gene (encoding EF-G) alter the shape of the binding pocket.

-

Mechanism: Steric hindrance or loss of hydrophobic contacts reduces FA binding affinity.

-

Clinical Impact: High-level resistance (MIC > 64 µg/mL).

-

Fitness Cost: Mutations often destabilize EF-G function, leading to slow bacterial growth. This "fitness cost" limits the spread of fusA mutants in the absence of antibiotic pressure.

Target Protection (fusB/fusC)

The FusB family of proteins confers low-level resistance (MIC 2–32 µg/mL).

-

Mechanism: FusB binds to EF-G (Kd ~60 nM) in a 1:1 ratio. It acts as a "molecular crowbar," binding to Domain IV of EF-G and inducing a conformational change that forces EF-G to release from the ribosome, even in the presence of FA.

Caption: FusB-mediated rescue. FusB binds the stalled EF-G, inducing a structural shift that ejects the factor from the ribosome.

Structure-Activity Relationship (SAR) & Analogues

Developing analogues focuses on overcoming resistance or improving pharmacokinetics while maintaining the core "wedge" function.

Critical Pharmacophores

-

C-21 Carboxyl Group: Essential. Conversion to esters or amides generally abolishes activity unless they are prodrugs hydrolyzed in vivo.

-

Tetracyclic Steroid Scaffold: The specific boat/chair conformation of the B-ring is crucial for fitting the hydrophobic pocket.

-

C-3 Hydroxyl: Tolerates modification. Inversion of stereochemistry or conversion to a ketone can retain activity.

-

Side Chain (C-17): The lipophilic side chain aids in membrane permeation and hydrophobic anchoring in EF-G.

Analogue Decision Tree

Use this workflow for evaluating novel fusidane derivatives.

Caption: SAR Evaluation Workflow. The C-21 carboxyl is the primary gatekeeper for activity, followed by lipophilicity and ribosomal inhibition potency.

Experimental Protocols

In Vitro Coupled Transcription/Translation Assay

Purpose: To determine the IC50 of a compound directly on the translational machinery, bypassing cell wall permeability issues.

Reagents:

-

E. coli S30 Extract (promega or homemade).

-

Luciferase reporter plasmid (pBEST-luc).

-

Amino acid mixture (minus Methionine).

-

Reagent Mix (ATP, GTP, phosphoenolpyruvate).

Protocol:

-

Preparation: Thaw S30 extract on ice.

-

Compound Dilution: Prepare 10x serial dilutions of FA (or analogue) in water/DMSO (max 5% DMSO final).

-

Assembly: In a 96-well white plate, mix:

-

20 µL Master Mix (S30 extract + Reagent Mix + Amino Acids).

-

5 µL DNA template (1 µg/µL).

-

5 µL Test Compound.

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Readout: Add 30 µL Luciferase Assay Reagent. Measure luminescence immediately.

-

Analysis: Plot Luminescence vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic regression.

Ribosome-EF-G Binding Stabilization Assay (GTPase Protection)

Purpose: To verify if the analogue stabilizes the EF-G-Ribosome complex (mechanism confirmation).

Protocol:

-

Mix: 0.5 µM 70S Ribosomes + 0.5 µM EF-G + 100 µM GTP + [3H]-GTP tracer.

-

Add Drug: Add FA or analogue (100 µM).

-

Incubate: 37°C for 10 minutes (allow single turnover).

-

Filter Binding: Pass mixture through nitrocellulose filters (binds ribosome complexes).

-

Wash: Wash with cold buffer (removes free GTP/GDP).

-

Count: Measure retained radioactivity.

-

Result: FA will retain high levels of [3H]-GDP on the filter (locked complex). Inactive compounds will allow release, resulting in low counts.

-

References

-

Structural Basis of Fusidic Acid Inhibition: Gao, Y. G., et al. (2009).[4] The Structure of the Ribosome with Elongation Factor G Trapped by Fusidic Acid.[1][2][3][4] Science.[4] Link

-

FusB Resistance Mechanism: Guo, X., et al. (2012). Structure and function of FusB: an elongation factor G-binding fusidic acid resistance protein.[5] Open Biology. Link

-

Kinetics of Inhibition: Borg, A., et al. (2015). Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome.[6][3][4][7] Journal of Biological Chemistry. Link

-

SAR of Fusidic Acid Derivatives: Duvold, T., et al. (2001). Synthesis and biological activity of new fusidic acid derivatives.[8] Journal of Medicinal Chemistry. Link

-

Clinical Resistance Profiles: Farrell, D. J., et al. (2011). Fusidic acid resistance in Staphylococcus aureus.[4][9][8][10][11][12][13][14][15] Clinical Infectious Diseases.[11] Link

Sources

- 1. A Central Interdomain Protein Joint in Elongation Factor G Regulates Antibiotic Sensitivity, GTP Hydrolysis, and Ribosome Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Fusidic Acid on the Kinetics of Molecular Motions During EF-G-Induced Translocation on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus elongation factor G--structure and analysis of a target for fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity and mechanisms of resistance to cephalosporin P1, an antibiotic related to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Subinhibitory Concentrations of Fusidic Acid May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression [frontiersin.org]

- 14. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Technical Guide: Therapeutic Horizons of Fusidic Acid Derivatives

Executive Summary

Fusidic acid (FA), a fusidane triterpenoid, has served as a narrow-spectrum bacteriostatic agent against Staphylococci for over six decades. However, its utility has historically been pigeonholed. Recent structural biology breakthroughs regarding Elongation Factor G (EF-G) and the emergence of FusB-mediated resistance have catalyzed a renaissance in fusidane chemistry.

This guide analyzes the re-engineering of the fusidane scaffold . We move beyond simple antibacterial applications to explore high-value derivatives targeting multidrug-resistant (MDR) tuberculosis , falciparum malaria , and oncological pathways . The following sections detail the mechanistic rationale, chemical modifications, and validated experimental protocols required to develop next-generation fusidanes.

Mechanistic Grounding & Resistance Logic

To design better derivatives, one must first understand the precise failure modes of the parent compound.

The Molecular Lock: EF-G Inhibition

Unlike aminoglycosides that bind the ribosomal RNA, FA acts as a "molecular doorstop" on the protein factor EF-G (Elongation Factor G).[1][2][3]

-

Translocation: EF-G hydrolyzes GTP to move the mRNA-tRNA complex.[1][2]

-

The Trap: FA binds to EF-G only after GTP hydrolysis, locking the EF-G-GDP complex onto the ribosome.[1]

-

Stasis: This prevents the release of EF-G, sterically blocking the A-site for the next incoming aminoacyl-tRNA.[2][3]

The Resistance Hurdle: FusB

The primary barrier to FA efficacy is the FusB family of proteins.[1] FusB acts as a rescue factor, binding to EF-G and inducing a conformational change that lowers FA affinity, effectively "prying" the antibiotic off the ribosome.

Visualization: Mechanism & Resistance Pathway

The following diagram illustrates the kinetic trap and the FusB rescue mechanism.

Caption: The kinetic trap mechanism of Fusidic Acid on EF-G and the rescue pathway mediated by FusB proteins.

Structural Activity Relationship (SAR) Engineering

The fusidane skeleton is rigid, but specific positions offer high leverage for functional modification.

Key Modification Sites

-

C-21 Carboxylic Acid: The "Warhead." Essential for binding to EF-G in bacteria.[4]

-

Modification: Conversion to bioisosteres (amides/esters) often kills antibacterial activity but activates anti-plasmodial potency .

-

-

C-3 Hydroxyl: The "Handle."

-

Modification: Acylation or inversion of stereochemistry. Crucial for metabolic stability and membrane permeability.

-

-

C-16 Acetoxy: The "Stabilizer."

-

Modification: Deacetylation or replacement with ethoxy groups can improve pharmacokinetic (PK) profiles without losing potency.

-

SAR Data Summary

The table below synthesizes potency shifts based on specific chemical modifications.

| Position | Modification | Effect on S. aureus (MIC) | Effect on P. falciparum (IC50) | Effect on Cancer Lines (HeLa) |

| Parent FA | N/A | 0.06 - 0.25 µM | ~50 µM (Weak) | > 50 µM |

| C-21 | Amide (Benzyl) | Loss of Activity (>64 µM) | 0.2 - 0.7 µM (Potent) | Moderate |

| C-21 | Esterification | Loss of Activity | Moderate | Low |

| C-3 | Amino-terminal | Maintained | N/A | 1.2 - 3.5 µM (Apoptosis) |

| C-16 | Deacetoxy-16β-ethoxy | Maintained (0.8 µM) | N/A | N/A |

Visualization: SAR Decision Matrix

This logic flow guides the synthetic chemist in selecting the correct derivative pathway.

Caption: Decision tree for chemical derivatization based on therapeutic intent.

Therapeutic Frontiers

Frontier 1: Anti-Plasmodial (Malaria)

Resistance to artemisinin demands new pharmacophores.

-

Mechanism: FA derivatives target the plasmodial elongation factors (PfEF-G) in the apicoplast and mitochondria.

-

Lead Compounds: C-21 amides (e.g., Compound 20/21 from Kaur et al.) show IC50 values < 0.5 µM against chloroquine-resistant K1 strains.[5][6][7]

-

Advantage: These derivatives exhibit low cytotoxicity against mammalian cells, providing a high therapeutic index.

Frontier 2: Oncology (Repurposing)

-

Mechanism: Unlike the bacteriostatic effect, C-3 amino derivatives induce apoptosis in cancer cells. This is linked to the inhibition of mitochondrial protein synthesis and cell cycle arrest at G0/G1 (breast) or G2/M (cervical).

-

Key Finding: Compound 26 (Ni et al.) demonstrated significant suppression of HeLa xenografts in vivo.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput MIC Determination (Antibacterial)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of FA derivatives against MRSA or M. tuberculosis.

Reagents:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin dye (0.01%) for colorimetric validation.

-

Positive Control: Parent Fusidic Acid.

-

Negative Control: DMSO vehicle (max 1% final conc).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB. -

Plate Setup: Use 96-well round-bottom plates.

-

Rows A-H: Serial 2-fold dilutions of derivatives (range 64 µM to 0.06 µM).

-

Column 11: Growth Control (Bacteria + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 37°C for 18-24 hours.

-

Validation (The "Self-Check"): Add 30 µL Resazurin. Incubate 1-4 hours.

-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic Activity).

-

Validity Rule: If Column 12 turns pink, discard the plate (contamination). If Column 11 remains blue, discard (non-viable inoculum).

-

Protocol B: In Vitro Anti-Plasmodial SYBR Green Assay

Objective: Quantify inhibition of P. falciparum replication.

Workflow:

-

Culture: Synchronize P. falciparum (strain K1 or NF54) at ring stage (1% parasitemia, 2% hematocrit).

-

Dosing: Dispense derivatives into 96-well plates. Add parasite suspension (total vol 100 µL).

-

Incubation: 48 hours at 37°C in hypoxic chamber (

). -

Lysis & Detection:

-

Add 100 µL Lysis Buffer containing SYBR Green I .

-

Incubate 1 hour in dark.

-

-

Readout: Fluorescence intensity (Ex: 485 nm, Em: 535 nm).

-

Calculation: Plot non-linear regression (log-concentration vs. fluorescence) to derive IC50.

References

-

Mechanisms of fusidic acid resistance. Biochemical Society Transactions. (2025).

-

Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation. Journal of Biological Chemistry. (2014).

-

Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives. Frontiers in Pharmacology. (2021).

-

Structure-activity relationship analyses of fusidic acid derivatives... anti-mycobacterial activity. Bioorganic & Medicinal Chemistry. (2020).[5][8][9][10]

-

Discovery, synthesis of novel fusidic acid derivatives... with anticancer activity. European Journal of Medicinal Chemistry. (2019).[11]

-

3D-QSAR Modeling and Synthesis of New Fusidic Acid Derivatives as Antiplasmodial Agents. Journal of Chemical Information and Modeling. (2018).

-

Ribosome clearance by FusB-type proteins mediates resistance to the antibiotic fusidic acid. PNAS. (2016).

Sources

- 1. pnas.org [pnas.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 8. FUSIDIC ACID (PD009387, IECPWNUMDGFDKC-MZJAQBGESA-N) [probes-drugs.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery, synthesis of novel fusidic acid derivatives possessed amino-terminal groups at the 3-hydroxyl position with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing 9,11-Anhydro-12-hydroxy Fusidic Acid as a Reference Standard in Pharmaceutical Quality Control

Introduction: The Critical Role of Impurity Profiling for Fusidic Acid

Fusidic acid is a bacteriostatic steroid antibiotic primarily effective against Gram-positive bacteria, including resistant strains like MRSA.[1][2] It is produced through the fermentation of Fusidium coccineum.[1] The chemical integrity of Fusidic Acid as an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.[3][4][5]

Impurities can arise from various stages, including synthesis, degradation, or storage. Degradation, in particular, can be induced by stress factors such as acid, base, oxidation, heat, or light.[6][7][8] 9,11-Anhydro-12-hydroxy Fusidic Acid is a known related substance to Fusidic Acid, often formed under specific stress conditions. As such, its accurate identification and quantification are essential for quality control, stability studies, and ensuring the safety profile of the final drug product. This document provides a comprehensive guide for using this compound as a reference standard in a validated stability-indicating HPLC method.

The Reference Standard: this compound

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark. The this compound standard serves two primary purposes in an analytical workflow:

-

Qualitative Identification: By comparing the retention time of a peak in a sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed.

-

Quantitative Measurement: The reference standard is used to create a calibration curve or as a single-point standard to accurately determine the concentration of the impurity in the test sample.

Table 1: Physicochemical Properties of 9,11-Anhydro Fusidic Acid

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₅ | PubChem[9] |

| Molecular Weight | 498.7 g/mol | PubChem[9] |

| CAS Number | 74048-41-2 | LGC Standards[10] |

| Appearance | Off-White to White Solid | Generic Data |

| Storage Conditions | -20°C, Protected from Light | Sigma-Aldrich[11] |

Scientist's Note: The anhydro form suggests a loss of a water molecule, a common degradation pathway for steroid-like structures under acidic or thermal stress. Understanding this formation mechanism is key to designing robust stability studies.

Core Application: Stability-Indicating HPLC-UV Method

This section details a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate Fusidic Acid from its potential impurities, including this compound. The method's suitability must be demonstrated through a formal validation process, adhering to ICH Q2(R1) guidelines.[5][12]

Experimental Workflow Overview

The overall process, from sample receipt to final report generation, follows a systematic and self-validating sequence to ensure data integrity.

Caption: High-level workflow for impurity analysis.

Detailed Protocol

3.2.1 Reagents and Materials

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade, e.g., Milli-Q or equivalent)

-

This compound Reference Standard

-

Fusidic Acid Reference Standard

-

Test Sample (e.g., Fusidic Acid API or drug product)

3.2.2 Chromatographic Conditions This method is adapted from established principles for analyzing Fusidic Acid and its impurities.[13][14][15]

| Parameter | Condition | Scientist's Note |

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent | A C18 stationary phase provides excellent hydrophobic retention for steroid-like molecules. |

| Mobile Phase A | 16:21:21:42 (v/v/v/v) mixture of Methanol, 10 g/L Phosphoric Acid, Water, and Acetonitrile | The acidic pH (around 3.3) ensures the carboxylic acid group on fusidic acid is protonated, leading to better retention and peak shape.[14] |

| Mobile Phase B | 24:5:5:66 (v/v/v/v) mixture of Methanol, 10 g/L Phosphoric Acid, Water, and Acetonitrile | Higher organic content is used to elute more retained compounds. |

| Flow Rate | 0.7 mL/min | A typical flow rate for a 4.6 mm ID column providing good efficiency and reasonable run times. |

| Gradient Program | Time (min) | %B |

| 0 | 10 | |

| 25 | 90 | |

| 30 | 90 | |

| 31 | 10 | |

| 35 | 10 | |

| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and resolution.[13] |

| Detection | UV at 235 nm | This wavelength provides good sensitivity for both Fusidic Acid and its related impurities.[13][16] |

| Injection Vol. | 20 µL |

3.2.3 Solution Preparation

-

Diluent: 50:50 (v/v) Acetonitrile and Water.

-

Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Working Standard Solution (e.g., 1.0 µg/mL): Further dilute the Stock Solution as required to match the expected concentration of the impurity in the sample solution (e.g., 0.2% of the sample concentration).

-

Sample Solution (e.g., 500 µg/mL of Fusidic Acid): Accurately weigh an appropriate amount of the test sample into a volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Testing (SST): The Self-Validating Check

Before any sample analysis, the chromatographic system's performance must be verified.[17] This is a non-negotiable step in regulated environments.[18] A solution containing both Fusidic Acid and the this compound impurity should be injected.

Table 2: System Suitability Acceptance Criteria

| Parameter | Requirement | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration.[18] |

| Resolution (Rs) | ≥ 2.0 between Fusidic Acid and the impurity peak | Confirms the method's ability to separate the analyte from the impurity.[7] |

| Repeatability (%RSD) | ≤ 5.0% for 5 replicate injections of the standard | Demonstrates the precision of the system's injection and detection.[19] |

Scientist's Note: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument. The analysis must not proceed until the issue is resolved.

Data Interpretation and Quantification

The process for analyzing the chromatographic data is logical and sequential, ensuring that identification is confirmed before quantification is performed.

Caption: Decision workflow for impurity identification and quantification.

Calculation:

The concentration of the impurity in the sample is calculated using the external standard method:

Impurity (%) = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

-

Area_Impurity: The peak area of this compound in the sample chromatogram.

-

Area_Standard: The average peak area from the replicate injections of the working standard solution.

-

Conc_Standard: The concentration of the working standard solution (e.g., in µg/mL).

-

Conc_Sample: The nominal concentration of the Fusidic Acid sample solution (e.g., in µg/mL).

This calculation assumes a response factor of 1.0. If the response factor is known to be different, it must be applied. Accuracy can be established by analyzing spiked samples with known amounts of the impurity.[12]

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

-

Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical Products. MDPI.

-

System Suitability in HPLC Analysis. Pharmaguideline.

-

ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).

-

Quality Guidelines. International Council for Harmonisation (ICH).

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

- Fusidic Acid Monograph. European Pharmacopoeia 7.0.

-

Fusidic Acid. Scribd.

-

An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Academia.edu.

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).

-

Stability-indicating RP-LC method for quantification of fusidic acid in cream. SciELO.

-

Forced degradation study of fusidic acid. ResearchGate.

-

RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Maynooth University Research Archive Library.

- Fusidic Acid. European Pharmacopoeia 6.0.

-

Forced degradation chromatograms obtained for fusidic acid. ResearchGate.

-

9,11-Anhydro Fusidic Acid. PubChem, National Institutes of Health.

-

Forced degradation chromatograms obtained for fusidic acid. ResearchGate.

-

RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Maynooth University Research Archive Library.

-

An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. ResearchGate.

-

ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).

-

Fusidic acid impurity mixture EP Reference Standard. Sigma-Aldrich.

-

Development of a validated analytical method for the estimation of sodium fusidate in pharmaceutical dosage form by RP-HPLC. Pharmaspire.

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.

-

Fusidic acid impurity mixture CRS. LGC Standards.

-

FUSIDIC ACID. precisionFDA.

-

Fusidic Acid. PubChem, National Institutes of Health.

-

Fusidic acid. Wikipedia.

-

Fusidic Acid. Allmpus.

-

9,11-Anhydro Fusidic Acid. LGC Standards.

-

Fusidic acid. IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fusidic acid - Wikipedia [en.wikipedia.org]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 5. ema.europa.eu [ema.europa.eu]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. 9,11-Anhydro Fusidic Acid | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 9,11-Anhydro Fusidic Acid | LGC Standards [lgcstandards.com]

- 11. 夫西地酸杂质混标 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. database.ich.org [database.ich.org]

- 13. (PDF) An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form [academia.edu]

- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 15. RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 16. isfcppharmaspire.com [isfcppharmaspire.com]

- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: Cell-Based Assays for Determining the Cytotoxicity of Fusidic Acid Compounds

Introduction & Rationale

Fusidic acid (FA) is a tetracyclic triterpenoid antibiotic that has been utilized clinically since the 1960s, primarily for treating Gram-positive bacterial infections (e.g., methicillin-resistant Staphylococcus aureus) by inhibiting the protein synthesis elongation factor G (EF-G)[1]. Recently, extensive drug discovery efforts have focused on synthesizing novel FA derivatives to overcome bacterial resistance, act as P-glycoprotein efflux inhibitors to reverse multidrug resistance in tumors[2], and serve as novel antineoplastic agents[3].

However, structural modifications—such as the addition of aminomethylene groups (Mannich bases), TEMPO conjugates, or polyamine moieties (spermine/spermidine)—can significantly alter the compound's interaction with mammalian cell membranes and metabolic pathways[4],[3],[5]. Therefore, establishing a robust, self-validating cell-based cytotoxicity screening workflow is critical for determining the therapeutic window and safety profile of new FA compounds.

Mechanistic Insights & Assay Selection

To ensure scientific integrity and predictive accuracy, the experimental design must account for the specific chemical nature of triterpenoid derivatives.

-

Cell Line Selection:

-

HepG2 (Hepatocellular carcinoma): Selected as the primary model because these cells retain basal levels of cytochrome P450 (CYP) enzymes. This allows for the detection of hepatotoxic metabolites generated from FA derivatives, which might be missed in metabolically inert cell lines[6].

-

HEK293 (Human Embryonic Kidney): Utilized as a conditionally normal control line to assess non-specific systemic toxicity and establish a therapeutic index[3].

-

Cancer Panels (e.g., PC3, HT29, KBV): Used specifically when screening FA derivatives for tumor resistance reversal or direct antineoplastic activity[2],[4].

-

-

Viability Assay Chemistry (MTT vs. Resazurin):

-

The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow MTT tetrazolium to purple formazan. It is highly reliable for standard FA derivatives[2].

-

The Resazurin assay is preferred for polyamine-substituted FA analogues. Because these specific analogues can act as detergents that disrupt lipid bilayers[5], the cell-lysis step required in MTT can introduce artifactual variability. Resazurin is water-soluble, non-toxic, and allows for continuous multiplexed kinetic readings without requiring cell lysis[5].

-

-

Orthogonal Validation (Annexin V/PI): Cytotoxicity must be mechanistically defined. Flow cytometry using Annexin V (detecting externalized phosphatidylserine) and Propidium Iodide (PI; detecting membrane permeabilization) differentiates between true apoptosis (e.g., G2/M phase arrest induced by certain FA derivatives[2]) and rapid necrotic cell death caused by membrane-disrupting analogues[4].

Figure 1: High-throughput experimental workflow for screening the cytotoxicity of Fusidic Acid derivatives.

Experimental Protocols

Protocol A: High-Throughput Cell Viability Screening (Resazurin/MTT)

This protocol is optimized for 96-well or 384-well microtiter plates to evaluate dose-dependent cytotoxicity.

Step 1: Cell Culturing and Seeding

-

Culture HepG2 and HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator[7],[5].

-

Harvest cells at 80% confluence using Trypsin-EDTA. Neutralize and centrifuge at 300 × g for 5 minutes.

-

Resuspend the cell pellet and count using a hemocytometer.

-

Seed cells into a 96-well plate at a density of

to

Step 2: Compound Preparation and Treatment

-

Dissolve the synthesized FA derivatives in 100% DMSO to create a 10 mM stock solution.

-

Perform serial dilutions in complete culture medium to achieve final treatment concentrations ranging from 0.1 µM to 50 µM. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

-

Aspirate the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin).

-

Incubate for 24 to 48 hours[8].

Step 3: Assay Execution & Readout Option 1: Resazurin (Recommended for membrane-active analogues)

-

Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) directly to the 100 µL culture medium in each well[5].

-

Incubate for 2–4 hours at 37°C.

-

Measure fluorescence using a microplate reader at Ex: 560 nm / Em: 590 nm[5].

Option 2: MTT (Standard validation)

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours[2].

-

Carefully aspirate the medium and add 100 µL of DMSO to dissolve the intracellular formazan crystals.

-

Measure absorbance at 570 nm.

Step 4: Data Analysis

Calculate cell viability relative to the vehicle control. Plot dose-response curves using non-linear regression (e.g., four-parameter logistic equation) to determine the Half-Maximal Inhibitory Concentration (

Protocol B: Mechanism of Action via Annexin V/PI Staining

To determine if the observed

-

Seed cells in 6-well plates (

cells/well) and incubate overnight. -

Treat cells with FA derivatives at

, -

Collect both the culture medium (containing floating dead cells) and the adherent cells (harvested via gentle trypsinization). Pool them together to ensure late-apoptotic cells are not lost.

-

Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes[4].

-

Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Figure 2: Divergent mechanisms of cytotoxicity induced by different structural classes of Fusidic Acid derivatives.

Data Presentation & Expected Outcomes

The structural modifications of FA dictate its cytotoxic profile. Unmodified Fusidic Acid generally exhibits low cytotoxicity in mammalian cells, maintaining high viability even at 40 µM[1]. However, specific derivatives synthesized for targeted applications exhibit potent cytotoxicity.

Table 1: Comparative Cytotoxicity (

| Compound Class | Cell Line Model | Assay Type | Expected | Primary Mechanism of Action |

| Unmodified Fusidic Acid (FA) | HEK293 / HepG2 | MTT / Resazurin | > 40 µM (Non-toxic) | EF-G Inhibition (Bacterial)[1] |

| FA Mannich Bases (Propargyl Esters) | HepG2 / HEK293 | MTT | 4.2 – 25 µM | Antineoplastic / Cytotoxic[3] |

| FA-TEMPO Conjugates | PC3 / HT29 | MTT / CV | 6.98 – 8.98 µM | Apoptosis Induction[4] |

| 3-Amino-Substituted FA (Spermine) | HEK293 | Resazurin | Membrane Disruption (Detergent Effect)[5] | |

| FA Derivative (Compound 1) | KBV (Oral Carcinoma) | MTT | Sensitizes at 5 µM | G2/M Arrest / P-gp Efflux Inhibition[2] |

Note: When evaluating novel FA derivatives as potential systemic antibiotics, compounds exhibiting an

References

1.[2] Guo, M., et al. "Discovery and Synthesis of 3- And 21-substituted Fusidic Acid Derivatives as Reversal Agents of P-glycoprotein-mediated Multidrug Resistance." Eur J Med Chem, 2019.[Link] 2.[1] Wang, L., et al. "Multi-Modal Design, Synthesis, and Biological Evaluation of Novel Fusidic Acid Derivatives." Molecules, 2025.[Link] 3.[4] "Access to New Cytotoxic Triterpene and Steroidal Acid-TEMPO Conjugates by Ugi Multicomponent-Reactions." NIH PMC, 2021.[Link] 4.[3] "Synthesis of fusidane triterpenoid Mannich bases as potential antibacterial and antitumor agents." PubMed, 2023.[Link] 5.[6] "Quantitative comparison of in vitro genotoxicity between metabolically competent HepaRG cells and HepG2 cells using the high-throughput high-content CometChip assay." ResearchGate, 2019. [Link] 6.[8] "Fusidic Acid and Lidocaine-Loaded Electrospun Nanofibers as a Dressing for Accelerated Healing of Infected Wounds." Dove Medical Press, 2025.[Link] 7.[7] "Identification and validation of fusidic acid and flufenamic acid as inhibitors of SARS-CoV-2 replication using DrugSolver CavitomiX." NIH PMC, 2023.[Link] 8.[5] "3-Amino-Substituted Analogues of Fusidic Acid as Membrane-Active Antibacterial Compounds." Semantic Scholar, 2023.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and synthesis of 3- and 21-substituted fusidic acid derivatives as reversal agents of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of fusidane triterpenoid Mannich bases as potential antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Access to New Cytotoxic Triterpene and Steroidal Acid-TEMPO Conjugates by Ugi Multicomponent-Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification and validation of fusidic acid and flufenamic acid as inhibitors of SARS-CoV-2 replication using DrugSolver CavitomiX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Advanced Mass Spectrometry Workflows for the Impurity Profiling of Fusidic Acid: A Comprehensive Application Note & Protocol

Executive Overview

Fusidic acid is a potent steroidal antibiotic isolated from the fermentation broth of Fusidium coccineum, widely prescribed for the treatment of severe Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Because it is a fermentation-derived product that is often formulated into complex dermatological creams and systemic dosages, it is highly susceptible to both process-related impurities and environmental degradation[2].

To comply with stringent regulatory frameworks (ICH Q3A/Q3B, EMA, and FDA guidelines), modern pharmaceutical laboratories must accurately detect, identify, and quantify these impurities[3]. This application note details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to elucidate the complex impurity profile of fusidic acid.

Mechanistic Rationale: The Analytical Challenge of Fusidane Steroids

Historically, pharmacopeial methods for fusidic acid relied on UV-based High-Performance Liquid Chromatography (HPLC). However, fusidic acid and its derivatives lack a strong chromophore, exhibiting only weak UV absorption at ~210–240 nm[2]. This makes trace-level impurity detection via UV highly prone to matrix interference, especially in lipid-rich topical formulations.

The Mass Spectrometry Advantage: By transitioning to LC-MS/MS, analysts can leverage the exact mass and diagnostic fragmentation patterns of the fusidane scaffold.

-

Ionization Causality: Fusidic acid contains a carboxylic acid moiety at C-21. In Electrospray Ionization (ESI), operating in Negative Ion Mode (ESI-) is the mechanistically superior choice. It readily deprotonates the C-21 carboxyl group to form a highly stable

ion at m/z 515.3387[1], avoiding the complex sodium/potassium adducts that plague positive ion mode analysis of steroids. -

Mobile Phase Causality: Traditional EP/USP monographs utilize phosphoric acid buffers, which cause severe ion suppression and source contamination in MS[4]. This protocol replaces non-volatile buffers with 0.1% Formic Acid. Formic acid provides sufficient acidity (pH ~2.7) to keep residual silanol groups on the stationary phase protonated (preventing peak tailing) while seamlessly volatilizing in the MS source[4].

Figure 1: End-to-end LC-HRMS workflow for fusidic acid impurity profiling.

Structural Taxonomy of Key Pharmacopeial Impurities

Understanding the degradation pathways of fusidic acid is critical for method development. The molecule is susceptible to oxidation, hydrolysis (specifically deacetylation), and intramolecular cyclization[5][6].

Table 1: Key Pharmacopeial Impurities of Fusidic Acid

| Pharmacopeial Designation | Chemical Identity | Mechanistic Origin | Structural Modification | Expected |

| Impurity B | 24,25-Dihydro-24,25-dihydroxyfusidic Acid 21,25-lactone | Degradation | Lactonization & dihydroxylation | +16 Da |

| Impurity D | 21,24-Lactone derivative | Degradation | Oxidative cyclization at C24/C25 | +16 Da |

| Impurity G | 3-Didehydrofusidic Acid | Degradation | Oxidation of 3-OH to ketone | -2 Da |

| Impurity I | 16-epi-Deacetylfusidic Acid | Degradation | Hydrolysis of C16 acetyl group | -42 Da |

| Impurity M | 11-Deoxyfusidic Acid | Process Impurity | Loss of 11-OH group | -16 Da |

Analytical Note: Impurities B[7] and D[6] are isobaric (+16 Da mass shift). High-resolution chromatographic separation is mandatory to differentiate these structural isomers prior to MS detection.

Figure 2: Mechanistic pathways of fusidic acid degradation and process impurity formation.

Self-Validating Experimental Protocol: LC-HRMS/MS Method

This protocol is engineered to be self-validating. By embedding System Suitability Testing (SST) and matrix blanks directly into the sequence, the method continuously proves its own resolving power and absence of carryover.

Step 4.1: Sample Preparation Dynamics

Causality: Dermatological creams contain complex, high-molecular-weight lipid excipients that will foul the MS source. Acetonitrile is chosen as the extraction solvent because it selectively precipitates these lipids while fully solubilizing the relatively polar fusidic acid and its degradation products[2].

-

For API: Dissolve 10 mg of Fusidic Acid API in 10 mL of 50:50 Water:Methanol diluent to yield a 1 mg/mL stock[3]. Dilute to 50 µg/mL for MS analysis.

-

For Topical Creams: Weigh an amount of cream equivalent to 10 mg of fusidic acid into a centrifuge tube. Add 10 mL of cold Acetonitrile.

-

Vortex for 2 minutes, then sonicate for 10 minutes to disrupt the emulsion[2].

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated lipid matrix.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4.2: UHPLC Chromatographic Strategy

Causality: A sub-2 µm Phenyl or C18 column is utilized to provide the theoretical plates required to separate isobaric impurities (like Impurities B and D). Acetonitrile is favored over methanol as the organic modifier to maintain lower system backpressure and sharper peak geometries for steroidal compounds[3].

-

Column: ACQUITY UPLC BEH C18 or Phenyl (2.1 × 100 mm, 1.7 µm)[3].

-

Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

-

Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0.0 – 2.0 min: 45% B

-

2.0 – 15.0 min: Linear ramp to 75% B

-

15.0 – 18.0 min: Hold at 75% B

-

18.0 – 18.1 min: Return to 45% B

-

18.1 – 22.0 min: Re-equilibration at 45% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Step 4.3: High-Resolution Mass Spectrometry (HRMS) Parameters

-

Instrument: Q-TOF or Orbitrap (e.g., Exploris 480)[1].

-

Ionization Mode: Heated Electrospray Ionization (HESI), Negative Mode.

-

Capillary Voltage: -2.5 kV.

-

Sheath Gas: 40 arb; Aux Gas: 10 arb.

-

Ion Transfer Tube Temp: 320°C.

-

Scan Range: m/z 150 – 800.

-

Resolution: 70,000 (FWHM at m/z 200) for exact mass determination.

-

Fragmentation (MS/MS): Higher-energy C-trap dissociation (HCD) with normalized collision energy (NCE) stepped at 20%, 40%, and 60%[1].

Step 4.4: The Self-Validating System (Quality Control)

Before executing the sample sequence, the system must validate its own integrity:

-

Matrix Blank Injection: Inject the extraction diluent. Acceptance Criteria: No peaks observed at m/z 515.34 ± 5 ppm. Validates zero carryover.

-

System Suitability Test (SST): Inject a resolution mixture containing Fusidic Acid API and Fusidic Acid EP Impurity G (3-Didehydrofusidic Acid)[8].

-

Causality: Impurity G differs from the API only by the oxidation of a hydroxyl to a ketone, making them a critical pair that is difficult to separate.

-

Acceptance Criteria: Chromatographic resolution (

) between Fusidic Acid and Impurity G must be

-

-

Mass Accuracy Check: The exact mass of the fusidic acid

peak must be within 5 ppm of the theoretical mass (515.3378 Da). Validates HRMS calibration.

Data Elucidation & Diagnostic Fragmentation

Once data is acquired, impurity profiling relies on exact mass shifts and MS/MS spectra:

-

Identifying Impurity I (16-epi-Deacetylfusidic Acid): Look for a peak at m/z 473.32. The loss of 42 Da corresponds to the hydrolysis of the acetyl group at C-16[5]. In MS/MS, this impurity will lack the characteristic neutral loss of acetic acid (60 Da) seen in the parent drug.

-

Identifying Impurity M (11-Deoxyfusidic Acid): Look for a peak at m/z 499.34. The loss of 16 Da indicates the absence of the 11-hydroxyl group[9]. Because it is less polar than fusidic acid, it will elute after the main API peak in reverse-phase chromatography.

-

Identifying Lactones (Impurities B & D): Look for peaks at m/z 531.33. These oxidative cyclization products[6][7] will show distinct MS/MS fragmentation, specifically resisting the loss of the C-21 carboxylate group (since it is locked in a lactone ring) compared to the free acid of the parent API.

By integrating rigorous chromatographic separation with high-resolution mass spectrometry, this protocol ensures full compliance with regulatory demands for impurity identification and control.

References

-

Chemicea Pharmaceuticals. "Fusidic Acid EP Impurity I | CAS No- 5951-83-7". Source: chemicea.com. 5

-

Veeprho. "Fusidic Acid EP Impurity D (Free Base) | CAS 3054708-76-5". Source: veeprho.com. 6

-

SynZeal. "Fusidic Acid EP Impurity G | 4680-37-9". Source: synzeal.com. 8

-

SIELC Technologies. "Separation of Fusidic acid on Newcrom R1 HPLC column". Source: sielc.com. 4

-

PubChem - NIH. "Fusidic Acid | C31H48O6 | CID 3000226". Source: nih.gov. 1

-

SciELO. "Stability-indicating RP-LC method for quantification of fusidic acid in cream". Source: scielo.br. 2

-

Pharmaffiliates. "Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards". Source: pharmaffiliates.com. 7

-

Veeprho Pharmaceuticals. "Fusidic Acid EP Impurity M | CAS 1013937-16-0". Source: veeprho.com. 9

-

Oxford Academic / SciSpace. "Impurity Profiling and a Stability-Indicating UPLC Method Development". Source: academic.oup.com. 3

Sources

- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. academic.oup.com [academic.oup.com]

- 4. Separation of Fusidic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Fusidic Acid EP Impurity I | CAS No- 5951-83-7 | NA [chemicea.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Fusidic Acid EP Impurity G | 4680-37-9 | | SynZeal [synzeal.com]

- 9. veeprho.com [veeprho.com]

Application Note: Development of a Stability-Indicating HPLC Assay for Fusidic Acid Formulations

Executive Summary

This guide details the development and validation of a stability-indicating assay for Fusidic Acid (FA) in topical formulations (creams, ointments).[1][2] Fusidic acid, a tetracyclic triterpenoid antibiotic, presents unique analytical challenges due to its lack of a strong chromophore and sensitivity to alkaline hydrolysis.

This protocol departs from generic templates by focusing on the mechanistic rationale behind chromatographic choices. It provides a robust Reverse-Phase HPLC (RP-HPLC) method capable of separating FA from its key degradation products: 3-epifusidic acid , 3-ketofusidic acid , and deacetylfusidic acid .

Analyte Characterization & Method Strategy

Before beginning benchwork, understanding the physicochemical properties of Fusidic Acid is critical for selecting the correct stationary and mobile phases.

Physicochemical Profile

-

Structure: Steroidal-like structure (tetracyclic triterpenoid) but without steroid activity.[3]

-

Key Functional Groups:

-

C-21 Carboxylic Acid:

.[4] -

C-16 Acetoxy Group: Highly susceptible to hydrolysis (especially in basic conditions).

-

C-3 Hydroxyl Group: Prone to oxidation (to ketone) or epimerization.

-

-

UV Absorption: FA lacks a conjugated

-system, resulting in weak UV absorption. The maximum is in the low UV range (

Strategic Development Decisions

| Parameter | Selection | Scientific Rationale (Causality) |

| Detection | UV @ 235 nm | While 210 nm offers higher sensitivity, it suffers from solvent cut-off noise (especially with Methanol). 235 nm provides the optimal balance of signal-to-noise ratio and selectivity for the FA structure. |

| pH Control | pH 2.5 - 3.0 | Since the |

| Stationary Phase | C18 (L1) | The hydrophobic triterpenoid skeleton requires a non-polar stationary phase for adequate retention. A high carbon load C18 column is recommended. |

Visualization: Method Development Workflow

The following diagram outlines the logical flow for developing this specific assay, highlighting the critical "Stop/Go" decision points based on stress testing results.

Figure 1: Iterative workflow for developing the stability-indicating assay. Note the loop at "Evaluate Separation" which ensures all degradants generated in the "Stress Test" phase are resolved before validation.

Protocol 1: Forced Degradation (Stress Testing)[1]

To prove the method is "stability-indicating," you must intentionally degrade the sample and demonstrate that the method can resolve the active drug from its breakdown products.

Safety Note: Fusidic acid is extremely sensitive to base. Standard 1N NaOH will destroy the molecule instantly. Use milder conditions.

Materials

Step-by-Step Procedure

-

Preparation of Stock Solution: Dissolve FA in Acetonitrile to a concentration of 1000 µg/mL.

-

Acid Stress (Hydrolysis/Isomerization):

-

Mix 5 mL Stock + 5 mL 0.1 N HCl .

-

Heat at 60°C for 2 hours.

-

Mechanism: Promotes 3-epimerization and lactone instability.

-

-

Base Stress (Ester Hydrolysis):

-

Mix 5 mL Stock + 5 mL 0.01 N NaOH (Note the lower concentration).

-

Keep at Room Temperature for 1 hour.

-

Mechanism: Rapid hydrolysis of the C-16 acetoxy group to form Deacetylfusidic acid .

-

-

Oxidative Stress:

-

Mix 5 mL Stock + 5 mL 3%

. -

Heat at 60°C for 2 hours.

-

Mechanism: Oxidation of C-3 hydroxyl to 3-ketofusidic acid .

-

-

Neutralization: Neutralize acid/base samples to pH 7.0 before injection to protect the HPLC column.

-

Dilution: Dilute all samples to target assay concentration (e.g., 100 µg/mL) with mobile phase.

Protocol 2: Chromatographic Conditions

This is the optimized method capable of separating the impurities generated in Protocol 1.

Instrument Parameters

| Parameter | Setting |

| Column | C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 µL |

| Detector | UV-Vis / PDA at 235 nm |

| Column Temp | 25°C (Ambient) |

| Run Time | 25 Minutes |

Reagents & Mobile Phase[2][7][8][9][10][11]

-

Buffer (Mobile Phase A): Dissolve 3.4g

in 1000 mL water. Adjust pH to 2.5 with Orthophosphoric Acid ( -

Organic (Mobile Phase B): Acetonitrile : Methanol (90 : 10 v/v).

Gradient Program

Rationale: A gradient is required because the hydrolyzed impurities (more polar) elute early, while the parent FA is highly hydrophobic and elutes late.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 60 | 40 | Initial Hold |

| 2.0 | 60 | 40 | Start Gradient |

| 15.0 | 20 | 80 | Elute FA |

| 20.0 | 20 | 80 | Wash Column |

| 21.0 | 60 | 40 | Return to Initial |

| 25.0 | 60 | 40 | Re-equilibration |

Results & Interpretation

Degradation Pathway Visualization

Understanding the chemical logic helps identify peaks.

Figure 2: Primary degradation pathways of Fusidic Acid. Impurity codes (A, C, K) correspond to European Pharmacopoeia standards.

Expected Retention Profile

Based on the hydrophobicity changes:

-

Deacetylfusidic Acid: Elutes earlier than FA (Loss of hydrophobic acetyl group).

-

Fusidic Acid (Parent): Elutes approx 12-14 mins.

-

3-Ketofusidic Acid: Elutes close to FA (slightly later or earlier depending on exact organic modifier ratio).

System Suitability Criteria (Self-Validation)

For the assay to be valid, the following criteria must be met in the standard injection:

-

Tailing Factor (T):

(Crucial for FA; if -

Resolution (R):

between FA and nearest impurity peak. -

RSD (Precision):

for 5 replicate injections.

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Curbete, M. M., & Salgado, H. R. N. (2016).[2] Stability-indicating RP-LC method for quantification of fusidic acid in cream. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

European Pharmacopoeia (Ph. Eur.). Fusidic Acid Monograph 0798.[7] (Standard for Impurity definitions A, C, K). [Link]

-

PubChem. Fusidic Acid Compound Summary. National Library of Medicine. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]